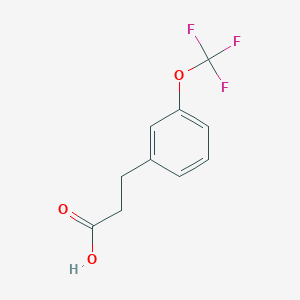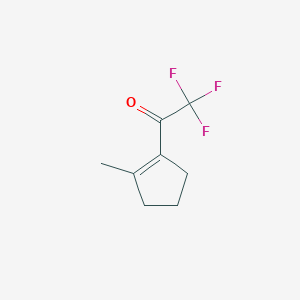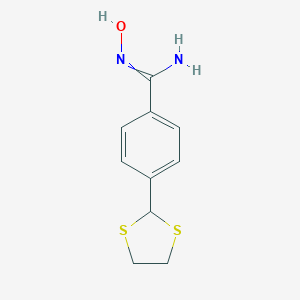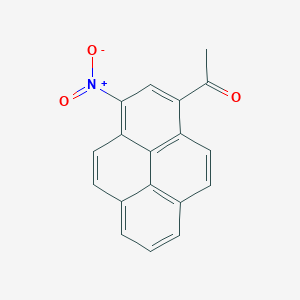
1-(3-Nitro-1-pyrenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitro-1-pyrenyl)-ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect and measure various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitro-1-pyrenyl)-ethanone involves the formation of a fluorescent adduct with the target molecule. This adduct can then be detected using fluorescence spectroscopy. The fluorescence intensity is proportional to the amount of target molecule present, allowing for quantitative measurements.
Efectos Bioquímicos Y Fisiológicos
1-(3-Nitro-1-pyrenyl)-ethanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Nitro-1-pyrenyl)-ethanone is its high sensitivity and selectivity for detecting and measuring various biological processes. It can be used in a wide range of experimental conditions and is relatively easy to use. However, one limitation is that it requires specialized equipment, such as a fluorescence spectrophotometer, to measure the fluorescence intensity accurately.
Direcciones Futuras
There are many potential future directions for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in scientific research. One area of interest is the development of new fluorescent probes based on this compound. These probes could be designed to target specific biological processes or molecules, allowing for more precise measurements. Another area of interest is the use of 1-(3-Nitro-1-pyrenyl)-ethanone in live cell imaging studies. This would require the development of new methods for delivering the compound to cells and tissues. Finally, there is potential for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in clinical applications, such as the diagnosis and monitoring of diseases that involve oxidative stress.
Métodos De Síntesis
The synthesis of 1-(3-Nitro-1-pyrenyl)-ethanone involves the reaction of pyrene with nitric acid to form 1-nitropyrene. This is then reacted with ethyl acetoacetate in the presence of a base to form 1-(3-Nitro-1-pyrenyl)-ethanone. The yield of this synthesis method is relatively high, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Nitro-1-pyrenyl)-ethanone has been extensively used in scientific research as a fluorescent probe. It can be used to detect and measure various biological processes, including lipid peroxidation, protein carbonylation, and DNA damage. It has also been used to study the oxidative stress response in cells and tissues.
Propiedades
Número CAS |
161334-04-9 |
|---|---|
Nombre del producto |
1-(3-Nitro-1-pyrenyl)-ethanone |
Fórmula molecular |
C18H11NO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-(3-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |
Clave InChI |
AXAFHZQFUHIWOR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Otros números CAS |
161334-04-9 |
Sinónimos |
1-(3-nitropyren-1-yl)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



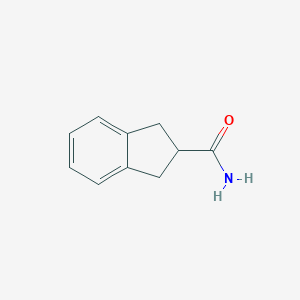

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
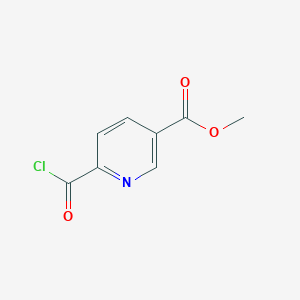
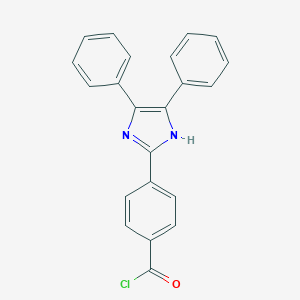
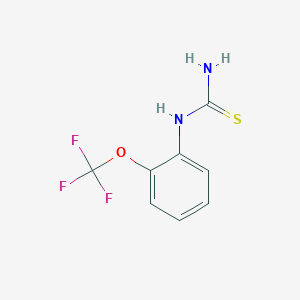
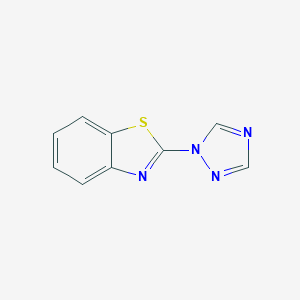
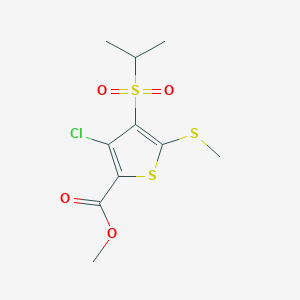
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
